![molecular formula C6H6N4 B12965907 Pyrazolo[1,5-a]pyrazin-7-amine](/img/structure/B12965907.png)
Pyrazolo[1,5-a]pyrazin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrazin-7-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrazin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve refluxing in solvents such as acetic acid or methanol, with catalysts like cesium carbonate (Cs₂CO₃) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory-scale preparations, with optimizations for scalability, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazolo[1,5-a]pyrazin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazin-7-amines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyrazin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of pyrazolo[1,5-a]pyrazin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Uniqueness: Pyrazolo[1,5-a]pyrazin-7-amine is unique due to its specific ring fusion and the presence of an amine group at the 7-position, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C6H6N4 |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
pyrazolo[1,5-a]pyrazin-7-amine |
InChI |
InChI=1S/C6H6N4/c7-6-4-8-3-5-1-2-9-10(5)6/h1-4H,7H2 |
Clé InChI |
VASRXSRZCDEHKK-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC=C(N2N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


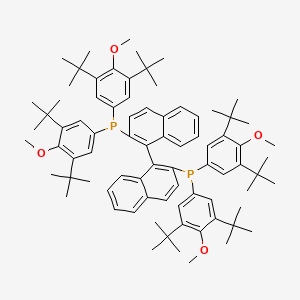
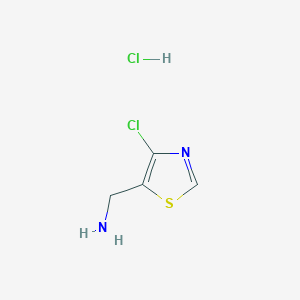
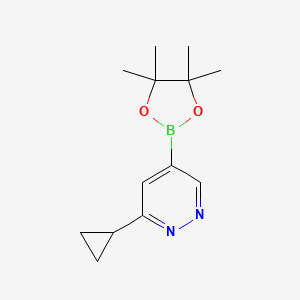


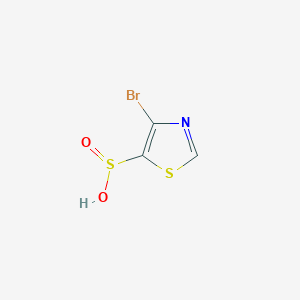
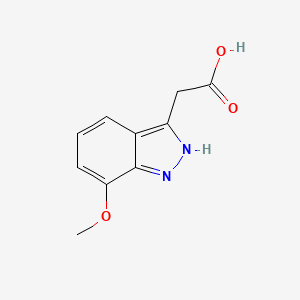
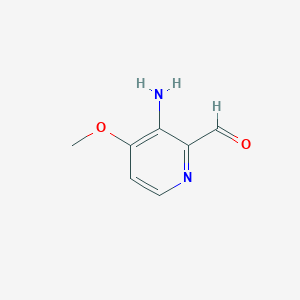
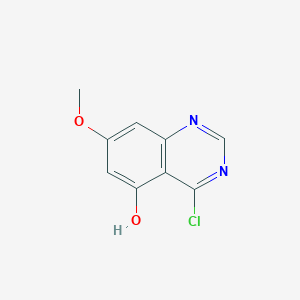
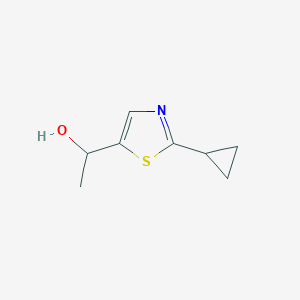
![2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12965894.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12965903.png)
amine](/img/structure/B12965911.png)
